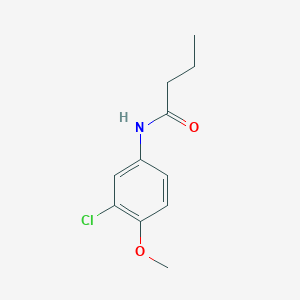![molecular formula C18H21NO5S B245160 (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as TTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTPA is a derivative of phenoxyacetic acid and is known for its unique chemical properties, which make it an excellent candidate for a wide range of research applications. In
Mécanisme D'action
The mechanism of action of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the inhibition of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. PTPs remove phosphate groups from tyrosine residues on proteins, which can either activate or deactivate signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid binds to the active site of PTPs and prevents them from removing phosphate groups, thereby inhibiting their activity. This leads to the activation of downstream signaling pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the immune response. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, its potency may vary depending on the specific PTP isoform being targeted.
Orientations Futures
There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. One area of research is the development of more selective PTP inhibitors that can target specific isoforms of PTPs. This could lead to the development of more effective and targeted therapies for diseases such as cancer and diabetes. Another area of research is the investigation of the role of PTPs in other physiological processes, such as immune function and inflammation. Finally, the potential use of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid as a tool for studying PTPs and their role in cellular signaling pathways should be explored further.
Conclusion
In conclusion, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, or (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is a potent inhibitor of PTPs and has been used to study the role of these enzymes in various physiological processes. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, including the development of more selective PTP inhibitors and the investigation of the role of PTPs in other physiological processes.
Méthodes De Synthèse
The synthesis of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that begins with the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 4-aminophenol. The resulting product is then reacted with chloroacetic acid to form the final product, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. The synthesis method of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been extensively studied and optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been widely used in scientific research due to its unique chemical properties. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PTPs in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the potential therapeutic applications of PTP inhibitors in the treatment of cancer, diabetes, and other diseases.
Propriétés
Formule moléculaire |
C18H21NO5S |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-11-9-12(2)14(4)18(13(11)3)25(22,23)19-15-5-7-16(8-6-15)24-10-17(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
Clé InChI |
PDYPYYNWWFAORU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-[3-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B245088.png)
![N-[3-(propanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B245090.png)
![2,3-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245091.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![3-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245094.png)
![3-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245096.png)
![2-fluoro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245097.png)
![N-[4-(propanoylamino)phenyl]-3-propoxybenzamide](/img/structure/B245099.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)